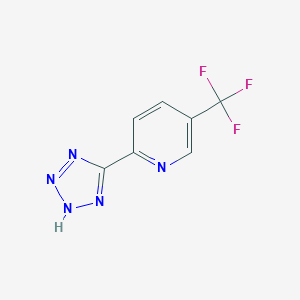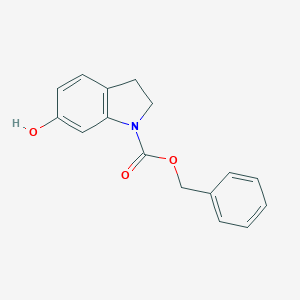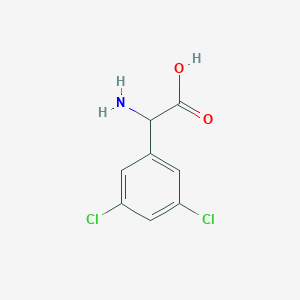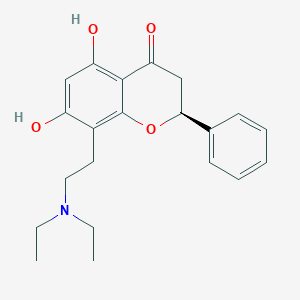
4H-1-Benzopyran-4-one, 2,3-dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 2,3-dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-, (S)-, commonly known as Hesperetin, is a flavonoid found in citrus fruits. Hesperetin is known for its antioxidant and anti-inflammatory properties. It has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases.
Wirkmechanismus
Hesperetin exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Hesperetin also inhibits the activity of enzymes involved in the production of inflammatory mediators, which can cause inflammation and tissue damage.
Biochemische Und Physiologische Effekte
Hesperetin has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can help prevent the development of various diseases. Hesperetin has also been shown to improve insulin sensitivity and glucose metabolism, which can help prevent the development of diabetes. Additionally, hesperetin has been shown to improve lipid metabolism and reduce the risk of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Hesperetin has various advantages for lab experiments. It is readily available and can be synthesized easily. It has also been extensively studied for its potential therapeutic effects, which makes it an attractive candidate for further research. However, hesperetin has some limitations for lab experiments. Its low solubility in water can make it difficult to administer in certain experiments. Additionally, its potential side effects and toxicity need to be thoroughly studied before it can be used as a therapeutic agent.
Zukünftige Richtungen
There are various future directions for the study of hesperetin. Further research is needed to fully understand the mechanisms of action of hesperetin and its potential therapeutic effects. Additionally, the development of new formulations and delivery methods for hesperetin can improve its efficacy and bioavailability. Further research is also needed to study the potential side effects and toxicity of hesperetin.
Synthesemethoden
Hesperetin can be synthesized from hesperidin, a flavanone glycoside found in citrus fruits. The synthesis involves the hydrolysis of hesperidin to hesperetin and the subsequent reduction of hesperetin to dihydrohesperetin, followed by the oxidation of dihydrohesperetin to hesperetin. The synthesis of hesperetin can also be achieved through chemical modification of other flavonoids.
Wissenschaftliche Forschungsanwendungen
Hesperetin has been extensively studied for its potential therapeutic effects. Research has shown that hesperetin has antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation-related diseases. Hesperetin has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
183051-60-7 |
|---|---|
Produktname |
4H-1-Benzopyran-4-one, 2,3-dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-, (S)- |
Molekularformel |
C21H25NO4 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(2S)-8-[2-(diethylamino)ethyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H25NO4/c1-3-22(4-2)11-10-15-16(23)12-17(24)20-18(25)13-19(26-21(15)20)14-8-6-5-7-9-14/h5-9,12,19,23-24H,3-4,10-11,13H2,1-2H3/t19-/m0/s1 |
InChI-Schlüssel |
IUGHRWRPBJSPNC-IBGZPJMESA-N |
Isomerische SMILES |
CCN(CC)CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3 |
SMILES |
CCN(CC)CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 |
Andere CAS-Nummern |
183051-60-7 |
Synonyme |
(2S)-8-(2-diethylaminoethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



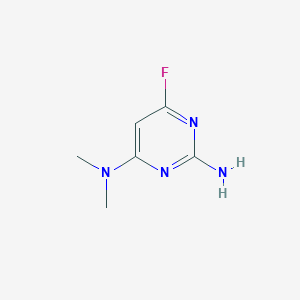
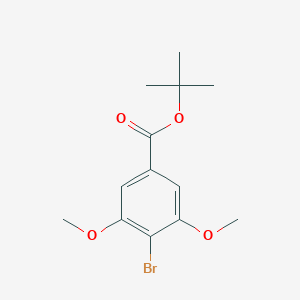
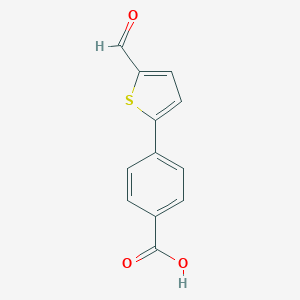
![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
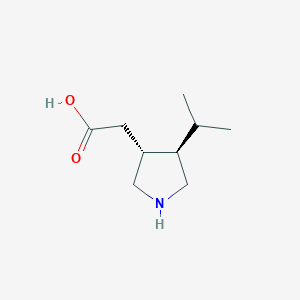
![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)
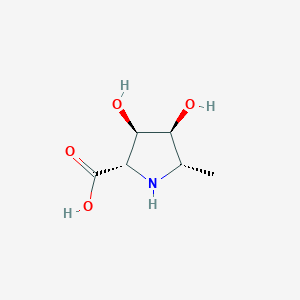
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
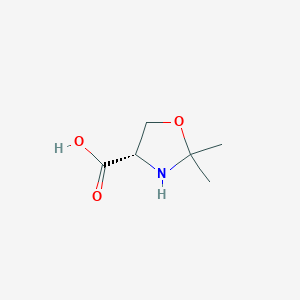
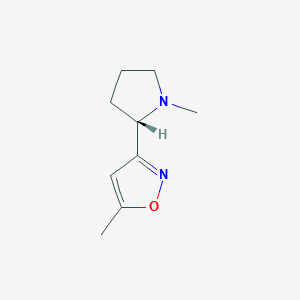
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)
